2-(1-甲基-1H-咪唑-5-基)乙胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves reactions under specific conditions. For instance, the spontaneous S-alkylation of methimazole with 1,2-dichloroethane can lead to the formation of dihydrochloride tetrahydrate, showcasing a method for synthesizing related imidazole derivatives through reaction and crystallization processes (Štefan et al., 2020). Similarly, the synthesis of 2,2-dichloro-1-[3-(2,2-dichloro-acetyl)-2-(4-methoxy-phenyl)-imidazolidin-1-yl]-ethanone demonstrates another approach, utilizing a one-pot reaction for the formation of complex molecules (Ünaleroğlu et al., 2002).

Molecular Structure Analysis

The molecular structure of imidazole-related compounds has been extensively studied. For example, the crystal and molecular structures of certain imidazole derivatives were determined by single-crystal X-ray diffraction, revealing detailed geometric parameters and extensive hydrogen bonding networks, which are crucial for understanding the compound's physical and chemical behavior (Şahin et al., 2014).

Chemical Reactions and Properties

Imidazole derivatives participate in various chemical reactions, underpinning their reactivity and potential applications. For instance, the reactivity of enehydroxylamino ketones with electrophiles has been studied, showing the sites of electrophilic attack and subsequent reactions leading to nitriles and vinyl nitroxides (Reznikov et al., 2004).

Physical Properties Analysis

The physical properties of imidazole derivatives, such as melting points and water loss temperatures, are critical for their practical applications. The dehydration and crystallization processes significantly impact the physical state and stability of these compounds, as demonstrated in the study of 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane (Štefan et al., 2020).

Chemical Properties Analysis

The chemical properties of imidazole derivatives, including their binding and nuclease activities, have been explored, offering insights into their potential applications in biological systems. For example, Cu(II) complexes of tridentate ligands based on imidazole show significant DNA binding propensity and nuclease activity, highlighting the importance of understanding these chemical properties for developing new therapeutic agents (Kumar et al., 2012).

科学研究应用

免疫调节作用

Imiquimod及其类似物,包括与2-(1-甲基-1H-咪唑-5-基)乙胺二盐酸盐在结构上相关的化合物,通过诱导IFN-α、-β和各种白细胞介素等细胞因子来激活免疫系统。这种机制不依赖于直接的抗病毒或抗增殖作用,而是通过局部细胞因子刺激。这种免疫反应调节剂的治疗意义广泛,应用范围从治疗病毒感染,如生殖器疱疹,到管理肿瘤性疾病,包括基底细胞癌。Imiquimod的局部应用在各种皮肤病中展示了其实用性,突显了咪唑衍生物在皮肤病治疗中的潜力 (Syed, 2001)。

中枢神经系统应用

研究表明,作用于中枢单胺系统的某些咪唑衍生物为抗高血压治疗提供了新途径。这些化合物通过作用于α-2肾上腺素受体和咪唑啉受体,提供了管理高血压的机制,展示了咪唑衍生物在从免疫调节到心血管健康的治疗领域跨越的灵活性 (Head, 1995)。

抗微生物和抗真菌特性

咪唑化合物在开发抗微生物和抗真菌药物方面至关重要,其中像酮康唑和克霉唑这样的衍生物突显了该类药物的有效性。这些物质对抗多种微生物病原体起作用,使咪唑衍生物成为抗感染药物中不可或缺的组成部分。广谱活性支持进一步探索基于咪唑的化合物用于抗微生物耐药性 (American Journal of IT and Applied Sciences Research, 2022)。

酶抑制和药物代谢

咪唑衍生物的作用延伸到酶抑制领域,特别是影响人类肝微粒体中的细胞色素P450同工酶。这些相互作用在药物代谢和减轻药物相互作用中至关重要,展示了咪唑衍生物在药代动力学和药效动力学中的关键作用。咪唑衍生物对特定P450酶的选择性抑制突显了它们在设计更安全、更有效的治疗药物中的潜力 (Khojasteh et al., 2011)。

神经保护和抗抑郁作用

对咪唑衍生物的进一步研究揭示了它们在神经保护和情绪调节中的潜力。例如,替硝西汀,与三环抗抑郁药物及可能相关的衍生物结构相似,展示了与神经递质系统的复杂相互作用,以及对神经可塑性的影响。这些特性使其成为治疗抑郁症的独特药物,强调了咪唑化合物在神经生物学上的多功能性 (McEwen & Olié, 2005)。

安全和危害

The safety data sheet for “2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride” indicates that it is a non-combustible solid . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

未来方向

作用机制

Target of Action

3-Methylhistamine dihydrochloride is a degradation product of histamine . It is associated with the immune response and shows upregulation in vaccinated mice . The primary targets of this compound are histamine receptors, particularly H3 and H4 receptors . These receptors are primarily found in the central nervous system (CNS) and immune tissues .

Mode of Action

The mode of action of 3-Methylhistamine dihydrochloride involves its interaction with histamine receptors. Histamine acts directly on blood vessels to dilate arteries and capillaries, mediated by both H1 and H2 receptors . The H3 receptor is likely involved in antinociception and has been linked with cognitive, neurodegenerative, and sleep disorders .

Biochemical Pathways

Histamine is synthesized from L-histidine exclusively by L-histidine decarboxylase (HDC), which is dependent on the cofactor pyridoxal-5′-phosphate . The remaining histamine is metabolized by two enzymatic pathways: histamine Nτ-methyltransferase (HMT) and diamine oxidase (DAO) before excretion .

Pharmacokinetics

It is known that the compound is a degradation product of histamine

Result of Action

The molecular and cellular effects of 3-Methylhistamine dihydrochloride’s action are primarily related to its role in the immune response. It shows upregulation in vaccinated mice, suggesting a role in immune activation . Additionally, histamine has a direct stimulant action on smooth muscle, producing contraction if H1-receptors are activated, or mostly relaxation if H2-receptors are activated .

属性

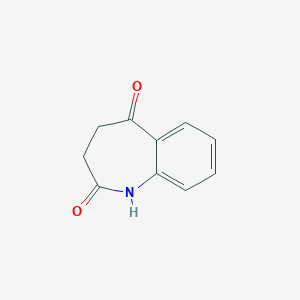

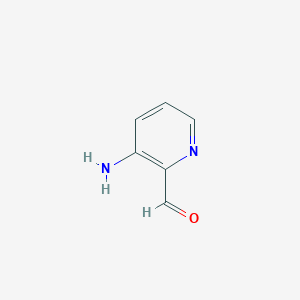

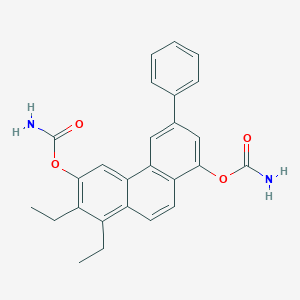

IUPAC Name |

2-(3-methylimidazol-4-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-9-5-8-4-6(9)2-3-7;;/h4-5H,2-3,7H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEIZIDNCJBKIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CCN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585229 |

Source

|

| Record name | 2-(1-Methyl-1H-imidazol-5-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36475-47-5 |

Source

|

| Record name | 2-(1-Methyl-1H-imidazol-5-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。